(S)-Methyl 3-Hydroxypentanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

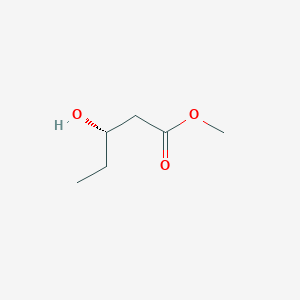

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (3S)-3-hydroxypentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-5(7)4-6(8)9-2/h5,7H,3-4H2,1-2H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFXKKFVUDJSPJ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437811 | |

| Record name | Methyl (S)-3-hydroxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42558-50-9 | |

| Record name | Methyl (S)-3-hydroxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-Methyl 3-Hydroxypentanoate: A Core Chiral Building Block in Modern Synthesis

Abstract

(S)-Methyl 3-hydroxypentanoate is a valuable chiral building block pivotal in the stereocontrolled synthesis of complex molecular architectures.[1][] Its bifunctional nature, possessing both a hydroxyl group and a methyl ester, allows for versatile chemical transformations, making it an indispensable intermediate in the pharmaceutical and fine chemical industries.[1][3] This guide provides an in-depth analysis of its chemical properties, stereoselective synthesis protocols, spectroscopic characterization, and critical applications, particularly in the context of drug development where precise stereochemistry governs biological activity and safety.[4][5]

Introduction: The Strategic Importance of Chiral β-Hydroxy Esters

In the landscape of medicinal chemistry, the three-dimensional arrangement of atoms is not a trivial detail—it is a fundamental determinant of a drug's efficacy, safety, and pharmacokinetic profile.[4] Living systems are inherently chiral, and thus, interactions between a drug molecule and its biological target often exhibit a high degree of stereoselectivity.[][4] This necessitates the synthesis of enantiomerically pure compounds.

This compound belongs to the class of β-hydroxy esters, which are crucial intermediates for synthesizing a wide array of biologically active molecules.[6][7] These motifs are found in the backbones of natural products and blockbuster pharmaceuticals. The ability to introduce a specific stereocenter, such as the (S)-configuration at the C3 position of this molecule, provides a strategic advantage in multi-step syntheses, streamlining the path to complex target molecules and avoiding the costly and often inefficient separation of enantiomers at later stages.[8][9]

Molecular Structure of this compound

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

Accurate characterization is the bedrock of chemical synthesis. The physical and spectroscopic data for this compound are essential for reaction monitoring, quality control, and confirmation of its stereochemical integrity.

Physical and Chemical Properties

The following table summarizes the key physicochemical properties of this compound. This data is critical for designing experimental conditions, such as solvent selection and purification methods (e.g., distillation).

| Property | Value | Source(s) |

| CAS Number | 42558-50-9 | [1] |

| Molecular Formula | C₆H₁₂O₃ | [1][3][10] |

| Molecular Weight | 132.16 g/mol | [1][3][10] |

| Appearance | Colorless liquid | [1][3] |

| Density | 1.029 g/mL at 20 °C | [3][11] |

| Boiling Point | 68-70 °C at 5 mmHg | [3][12] |

| Flash Point | 76 °C | [11][12] |

| Refractive Index (n20/D) | 1.427 | [11] |

| Optical Rotation ([α]20/D) | +37° (c=1% in Chloroform) | [11] |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); sparingly soluble in water. | [1] |

Spectroscopic Data Profile

Spectroscopic analysis provides an unambiguous fingerprint of the molecule.

-

¹H NMR (Proton NMR): The proton NMR spectrum is used to confirm the connectivity of the molecule. Expected signals include a triplet for the terminal methyl group (C1), a multiplet for the adjacent methylene group (C2), a multiplet for the methine proton attached to the hydroxyl group (C3), a doublet for the methylene group adjacent to the ester (C4), and a singlet for the methyl ester protons. The hydroxyl proton will appear as a broad singlet, the position of which is concentration and solvent dependent.

-

¹³C NMR (Carbon NMR): The carbon spectrum confirms the presence of six distinct carbon environments: the terminal methyl, two methylene carbons, the hydroxyl-bearing methine carbon, the ester carbonyl carbon, and the methoxy carbon.[10]

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry can be used to confirm the molecular weight (M/z = 132.0786).[10] Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or water (-H₂O).

-

Infrared (IR) Spectroscopy: The IR spectrum is key for identifying the functional groups. A strong, broad absorption band is expected around 3400 cm⁻¹ for the O-H stretch of the alcohol, and a sharp, strong absorption around 1740 cm⁻¹ for the C=O stretch of the ester.

Stereoselective Synthesis: A Methodological Deep Dive

The synthesis of enantiomerically pure β-hydroxy esters is a well-established yet challenging field in organic chemistry.[6] While classical resolution of a racemic mixture is an option, modern drug development demands more efficient methods that establish the desired stereocenter from the outset. Asymmetric catalysis is the preeminent strategy for this purpose.[8][9]

The most authoritative and widely adopted method for producing this compound is the asymmetric hydrogenation of the corresponding β-keto ester, methyl 3-oxopentanoate .[6][8]

Causality of Method Selection: Why Asymmetric Hydrogenation?

-

Atom Economy: This method is highly atom-economical, as it involves the addition of a hydrogen molecule to the substrate, generating the desired product with no byproducts.

-

High Enantioselectivity: Chiral catalysts, particularly those based on Ruthenium-BINAP systems (e.g., Noyori catalysts), can achieve exceptionally high enantiomeric excess (ee), often exceeding 99%.[9][13] This obviates the need for chiral purification.

-

Scalability: The catalytic nature of the reaction means that a small amount of catalyst can produce a large quantity of product, making the process scalable for industrial production.

Generalized Experimental Workflow: Asymmetric Hydrogenation

This protocol outlines the key steps for the synthesis. The choice of catalyst, solvent, and reaction conditions must be optimized for the specific substrate.

References

- 1. Page loading... [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 5. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Methyl 3-hydroxypentanoate | C6H12O3 | CID 538804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (+)-METHYL (S)-3-HYDROXYPENTANOATE | 42558-50-9 [m.chemicalbook.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Spectroscopic Guide to (S)-Methyl 3-Hydroxypentanoate

Abstract

(S)-Methyl 3-hydroxypentanoate is a valuable chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its stereocenter and bifunctional nature (containing both a hydroxyl and a methyl ester group) make it a versatile starting material.[2] Rigorous structural confirmation and purity assessment are paramount in its application, necessitating a thorough understanding of its spectroscopic characteristics. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. We present detailed experimental protocols, data interpretation, and field-proven insights to equip researchers, scientists, and drug development professionals with a definitive resource for its characterization.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is understanding the molecule's basic structure and properties. This compound possesses a single chiral center at the C3 position, which is critical for its utility in stereoselective synthesis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, it provides unambiguous confirmation of its connectivity and the chemical environment of each proton and carbon atom.

Experimental Protocol: NMR Sample Preparation & Acquisition

The quality of NMR data is directly dependent on meticulous sample preparation and appropriate acquisition parameters.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[5] CDCl₃ is the solvent of choice due to its excellent solubilizing properties for moderately polar compounds and minimal interference in the ¹H spectrum.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard (0.03% v/v) to reference the chemical shifts to 0.00 ppm.[5]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A relaxation delay of 1-5 seconds is crucial to ensure accurate integration.[6]

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a single line, simplifying interpretation.[6]

Caption: General workflow for NMR spectroscopic analysis.

¹H NMR Data: Interpretation and Discussion

The ¹H NMR spectrum provides a detailed map of the proton environments in the molecule. The expected chemical shifts (δ) in CDCl₃ are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Correlations |

| -CH₃ (Ethyl) | ~ 0.95 | Triplet (t) | 3H | Coupled to the adjacent -CH₂- group. |

| -CH₂- (Ethyl) | ~ 1.50 | Multiplet (m) | 2H | Coupled to both the -CH₃ and the -CH(OH)-. |

| -CH₂-C=O | ~ 2.50 | Doublet (d) | 2H | Adjacent to the chiral center C3. |

| -OCH₃ (Ester) | ~ 3.70 | Singlet (s) | 3H | Characteristic signal for a methyl ester. |

| -CH(OH)- | ~ 4.05 | Multiplet (m) | 1H | Methine proton deshielded by the hydroxyl group. |

| -OH | Variable (e.g., ~3.0) | Broad (br s) | 1H | Shift is concentration and temperature dependent. |

Causality: The downfield shift of the methine proton (~4.05 ppm) is a direct result of the deshielding effect of the adjacent electronegative oxygen atom of the hydroxyl group. Similarly, the protons on the carbon alpha to the carbonyl (~2.50 ppm) are shifted downfield due to the electron-withdrawing nature of the ester group. The singlet at ~3.70 ppm is a hallmark of the non-coupled methyl group of the ester functionality.[7]

¹³C NMR Data: Interpretation and Discussion

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |

| C H₃ (Ethyl) | ~ 9.8 | Standard chemical shift for a terminal aliphatic methyl carbon. |

| C H₂ (Ethyl) | ~ 29.5 | Aliphatic methylene carbon. |

| C H₂-C=O | ~ 42.8 | Alpha-carbon to the carbonyl, slightly deshielded. |

| -OC H₃ (Ester) | ~ 51.7 | Carbon of the methyl ester, deshielded by the attached oxygen. |

| -C H(OH)- | ~ 67.5 | Carbon attached to the hydroxyl group, significantly deshielded by oxygen. |

| C =O (Ester) | ~ 173.0 | Carbonyl carbon, exhibiting the largest downfield shift due to its sp² character and bonding to two oxygen atoms. |

Self-Validation: The presence of six distinct signals in the ¹³C NMR spectrum perfectly corresponds to the six unique carbon atoms in the molecular structure, providing strong evidence for the compound's identity. The chemical shifts align with established ranges for ester, alcohol, and alkane functionalities.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Sample Preparation & Analysis

Methodology:

-

Sample Preparation: As this compound is a liquid, a neat spectrum is easily obtained. Place one drop of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr).[6]

-

Film Creation: Place a second salt plate on top of the first to create a thin, uniform liquid film.

-

FTIR Analysis: Place the assembled plates in the spectrometer's sample holder.

-

Data Acquisition: Record the spectrum, typically over a range of 4000–400 cm⁻¹. A background spectrum of the empty salt plates should be recorded and automatically subtracted by the instrument software.[6]

IR Data: Interpretation and Discussion

The IR spectrum of this compound is characterized by two highly diagnostic absorption bands.

Table 3: Key IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 3550–3200 (Broad) | O-H Stretch | Alcohol (-OH) | A strong, broad absorption in this region is definitive evidence of the hydroxyl group's presence.[7] |

| 2960–2850 (Sharp) | C-H Stretch | Alkane (sp³ C-H) | Indicates the presence of the aliphatic ethyl and methylene groups. |

| ~1735 (Strong, Sharp) | C=O Stretch | Ester (-C=O) | A very strong and sharp peak at this frequency is the characteristic signature of the ester carbonyl group.[7] |

| 1300–1000 (Multiple) | C-O Stretch | Ester, Alcohol | Complex signals in the fingerprint region corresponding to C-O single bond stretching. |

Authoritative Grounding: The combination of a broad O-H stretch around 3400 cm⁻¹ and a sharp, intense C=O stretch at ~1735 cm⁻¹ provides unequivocal evidence for the hydroxy-ester structure. The absence of a broad acid O-H stretch (which would overlap the C-H region) confirms it is not a carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering further structural confirmation.

Experimental Protocol: Mass Spectrometry Analysis

Methodology:

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting positively charged ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, generating the mass spectrum.

MS Data: Interpretation and Discussion

The mass spectrum provides the molecular weight and clues to the structure from its fragmentation.

Table 4: Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Proposed Fragment Ion | Interpretation |

| 132 | [M]⁺ | The molecular ion peak, corresponding to the intact molecule's mass.[3] Its presence confirms the molecular formula. |

| 103 | [M - C₂H₅]⁺ | Loss of the ethyl group (CH₂CH₃) via cleavage adjacent to the hydroxyl-bearing carbon. This is often a major fragment.[3] |

| 101 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

| 71 | [C₄H₇O]⁺ | Resulting from cleavage alpha to the hydroxyl group, followed by loss of water. |

| 43 | [C₂H₃O]⁺ | A common fragment corresponding to the acetyl cation [CH₃CO]⁺, often seen in molecules with this substructure. |

Trustworthiness: The fragmentation pattern serves as a self-validating system. The observation of a fragment at m/z 103 is highly indicative of a 3-hydroxypentanoate structure, as it represents the stable fragment remaining after the loss of the terminal ethyl group.[3] This, combined with the molecular ion at m/z 132, provides high confidence in the assigned structure.

Conclusion

The spectroscopic characterization of this compound is a clear and logical process when approached systematically. ¹H and ¹³C NMR spectroscopy definitively establish the carbon-hydrogen framework. Infrared spectroscopy provides rapid confirmation of the critical hydroxyl and ester functional groups. Finally, mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. The combined application of these techniques, guided by the protocols and interpretations detailed in this guide, allows for the unambiguous structural verification and quality assessment of this important chiral synthon.

References

- 1. Page loading... [guidechem.com]

- 2. (-)-Methyl (R)-3-hydroxypentanoate | 60793-22-8 [chemicalbook.com]

- 3. Pentanoic acid, 3-hydroxy-, methyl ester [webbook.nist.gov]

- 4. (-)-(R)-3-羟基戊酸甲酯 ≥98.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Methyl 3-hydroxypentanoate | C6H12O3 | CID 538804 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Enantioselective Synthesis of (S)-Methyl 3-Hydroxypentanoate: A Technical Guide for Drug Development Professionals

Abstract

(S)-Methyl 3-hydroxypentanoate is a valuable chiral building block in the synthesis of a variety of pharmaceuticals and biologically active compounds. Its stereochemistry is crucial for the desired therapeutic effect, making its enantioselective synthesis a critical aspect of drug development. This in-depth technical guide provides a comprehensive overview of the core synthetic pathways to this compound, with a focus on biocatalytic, chemical, and chemoenzymatic strategies. Each section delves into the mechanistic underpinnings of the synthetic route, provides detailed experimental protocols, and presents comparative data to inform methodology selection. This guide is intended for researchers, scientists, and drug development professionals seeking to implement robust and efficient syntheses of this important chiral intermediate.

Introduction: The Significance of this compound in Medicinal Chemistry

Chirality plays a pivotal role in the pharmacological activity of many drugs. The specific three-dimensional arrangement of atoms in a molecule can dictate its interaction with biological targets, leading to significant differences in efficacy and safety between enantiomers. This compound, with its stereocenter at the C3 position, is a key precursor for the synthesis of complex molecules where this specific stereochemistry is essential for biological function.[1] Its applications span various therapeutic areas, making the development of efficient and highly enantioselective synthetic routes a continuous focus of research.[2]

This guide will explore the primary methodologies for the synthesis of this compound, providing the technical details necessary for practical implementation in a research and development setting.

Biocatalytic Synthesis: Harnessing Nature's Catalysts

Biocatalysis offers an attractive green chemistry approach for the synthesis of chiral compounds, often providing high enantioselectivity under mild reaction conditions. The synthesis of this compound via biocatalytic reduction of the corresponding prochiral ketone, methyl 3-oxopentanoate, is a well-established and efficient method.[3][4]

Whole-Cell Bioreduction with Saccharomyces cerevisiae (Baker's Yeast)

Baker's yeast is a readily available and cost-effective biocatalyst containing a variety of ketoreductases that can asymmetrically reduce carbonyl compounds.[5] While highly effective for some substrates, the enantioselectivity can be dependent on the specific substrate and reaction conditions. For the reduction of methyl 3-oxopentanoate, careful optimization is required to achieve high enantiomeric excess (ee) of the desired (S)-enantiomer.

This protocol is adapted from established procedures for the yeast reduction of β-keto esters.[6]

-

Yeast Culture Preparation: In a sterilized flask, dissolve 50 g of sucrose in 500 mL of warm sterile water. Add 20 g of active dry baker's yeast (Saccharomyces cerevisiae) and stir until fully suspended. Allow the culture to activate for 30 minutes at 30°C.

-

Substrate Addition: Add 2 g of methyl 3-oxopentanoate to the activated yeast culture.

-

Reaction: Stir the mixture at room temperature (25-30°C) for 48-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, add celite to the mixture and filter through a Büchner funnel to remove the yeast cells.

-

Extraction: Saturate the filtrate with sodium chloride and extract with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.[7][8]

Isolated Ketoreductases (KREDs)

For greater control and higher selectivity, isolated ketoreductases are often employed.[9][10] These enzymes can be screened from various microbial sources or can be engineered to exhibit specific substrate preferences and stereoselectivities. The use of a specific KRED that preferentially produces the (S)-enantiomer can lead to very high ee values.

Caption: KRED-catalyzed reduction of methyl 3-oxopentanoate.

Chemical Synthesis: Precision through Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and widely used method for the enantioselective synthesis of chiral alcohols from prochiral ketones.[11] The use of chiral transition metal catalysts, particularly those based on ruthenium, allows for high efficiency and enantioselectivity.[12]

Ruthenium-Catalyzed Asymmetric Hydrogenation

The asymmetric hydrogenation of methyl 3-oxopentanoate using a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), is a highly effective method for producing this compound. The choice of the (S)-BINAP ligand directs the hydrogenation to produce the (S)-alcohol.[7][13]

This protocol is based on the well-established Noyori asymmetric hydrogenation.[3]

-

Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with [RuCl₂(benzene)]₂ (0.1 mol%) and (S)-BINAP (0.22 mol%). Anhydrous, degassed methanol is added, and the mixture is stirred under an argon atmosphere at room temperature for 30 minutes to form the active catalyst.

-

Reaction Setup: To the catalyst solution, add methyl 3-oxopentanoate (1.0 equivalent).

-

Hydrogenation: The reaction vessel is placed in an autoclave, which is then purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 50-100 atm).

-

Reaction: The reaction is stirred at a controlled temperature (e.g., 50°C) for 12-24 hours. Reaction progress is monitored by TLC or GC.

-

Work-up and Purification: After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.[14]

Caption: Asymmetric hydrogenation of methyl 3-oxopentanoate.

Chemoenzymatic Synthesis: The Best of Both Worlds

Chemoenzymatic synthesis combines the high selectivity of enzymes with the broad applicability of chemical catalysis. Dynamic kinetic resolution (DKR) is a powerful chemoenzymatic strategy that can convert a racemic starting material into a single enantiomer of the product in theoretically 100% yield.[2][15]

Dynamic Kinetic Resolution of Racemic Methyl 3-Hydroxypentanoate

In this approach, a racemic mixture of methyl 3-hydroxypentanoate is subjected to an enzymatic kinetic resolution, where one enantiomer is selectively acylated by a lipase. Simultaneously, a metal catalyst is used to racemize the unreacted enantiomer, allowing it to be converted in the next cycle.[6]

Caption: Dynamic kinetic resolution for (S)-ester synthesis.

Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends on various factors, including the desired scale, cost, available equipment, and required enantiopurity.

| Synthesis Pathway | Key Reagents/Catalysts | Typical Yield (%) | Typical ee (%) | Advantages | Disadvantages |

| Biocatalytic (Yeast) | Saccharomyces cerevisiae, Sucrose | 50-70 | 85-95 | Inexpensive, environmentally friendly, simple setup. | Moderate ee, potential for side reactions, large volumes. |

| Biocatalytic (KRED) | Isolated Ketoreductase, Cofactor | >90 | >99 | High enantioselectivity, mild conditions. | Higher cost of enzyme, requires cofactor regeneration system. |

| Chemical (Asymmetric Hydrogenation) | Ru-(S)-BINAP, H₂ gas | >95 | >98 | High yield and ee, well-established, scalable. | Requires high-pressure equipment, expensive catalyst, potential for metal contamination. |

| Chemoenzymatic (DKR) | Lipase, Ru-catalyst, Acyl donor | >90 | >99 | High yield and ee from a racemate. | Requires careful optimization of two catalytic cycles. |

Purification and Characterization

Regardless of the synthetic route chosen, the final product must be purified and its enantiomeric purity determined.

-

Purification: Column chromatography on silica gel is the most common method for purifying methyl 3-hydroxypentanoate.[16] The choice of eluent (typically a mixture of hexane and ethyl acetate) is crucial for achieving good separation.[7]

-

Characterization:

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the product.[17][18]

-

Chiral HPLC/GC: The enantiomeric excess (ee) of the final product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[19][20] This is a critical step to validate the success of the enantioselective synthesis.

-

Conclusion

The synthesis of enantiopure this compound can be achieved through several effective strategies. Biocatalytic methods offer a green and highly selective approach, particularly with the use of isolated ketoreductases. Asymmetric hydrogenation provides a robust and scalable chemical route with excellent enantiocontrol. Chemoenzymatic dynamic kinetic resolution presents an elegant solution for the efficient conversion of a racemic starting material. The selection of the optimal pathway will depend on the specific requirements of the project, balancing factors such as cost, scale, and the desired level of enantiopurity. This guide provides the foundational knowledge and practical protocols to enable researchers and drug development professionals to successfully synthesize this valuable chiral building block.

References

- 1. benchchem.com [benchchem.com]

- 2. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. | Semantic Scholar [semanticscholar.org]

- 4. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. datapdf.com [datapdf.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. scispace.com [scispace.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. Research Collection | ETH Library [research-collection.ethz.ch]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

- 14. benchchem.com [benchchem.com]

- 15. Chemoenzymatic Dynamic Kinetic Asymmetric Transformations of β‐Hydroxyketones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Methyl 3-hydroxypentanoate | C6H12O3 | CID 538804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Methyl 3-hydroxy-2-methylpentanoate | C7H14O3 | CID 546129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. phx.phenomenex.com [phx.phenomenex.com]

biological activity of (S)-Methyl 3-Hydroxypentanoate

An In-Depth Technical Guide to the Biological Activity of (S)-Methyl 3-Hydroxypentanoate

Authored by: A Senior Application Scientist

Foreword: Unveiling the Potential of a Versatile Chiral Molecule

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive exploration of this compound. While extensively recognized as a valuable chiral building block in synthetic chemistry, its biological significance, primarily through its conversion to the ketone body (S)-3-hydroxypentanoate, is an area of burgeoning interest. This document provides an in-depth analysis of its synthesis, metabolic fate, and potential physiological roles, offering both foundational knowledge and practical insights for future research and therapeutic development.

Introduction to this compound: A Molecule of Stereochemical Importance

This compound is a chiral ester with the chemical formula C₆H₁₂O₃.[1] Its structure, featuring a hydroxyl group on the third carbon of a pentanoate chain with a specific (S)-configuration, makes it a valuable precursor in the asymmetric synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] The precise stereochemistry of this compound is crucial, as the biological activity of many molecules is dependent on their three-dimensional arrangement.

| Chemical and Physical Properties | |

| Molecular Formula | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol [2] |

| CAS Number | 42558-50-9[1] |

| Appearance | Colorless liquid[1][2] |

| Boiling Point | 68-70 °C at 5 mmHg[2] |

| Density | 1.029 g/mL at 20 °C[2] |

| Solubility | Soluble in organic solvents like ethanol and acetone; sparingly soluble in water.[1] |

Beyond its synthetic utility, this compound is of biological interest as a potential precursor to (S)-3-hydroxypentanoate, a less common ketone body. Ketone bodies, such as the more prevalent 3-hydroxybutyrate (3-OHB) and acetoacetate, are crucial alternative energy sources for the body, particularly during periods of low glucose availability.[3][4] They are produced in the liver from fatty acids and utilized by extrahepatic tissues, including the brain, heart, and skeletal muscle.[5]

Enantioselective Synthesis: The Gateway to Biological Investigation

The study of the is predicated on its availability in high enantiomeric purity. Various synthetic strategies have been developed to achieve this, primarily revolving around asymmetric reduction of a corresponding β-keto ester or the use of chiral auxiliaries.

Workflow for a Representative Enantioselective Synthesis

A common and effective method involves the asymmetric hydrogenation of methyl 3-oxopentanoate using a chiral catalyst.

Caption: Asymmetric synthesis of this compound.

Detailed Experimental Protocol: Asymmetric Hydrogenation

This protocol is a representative example of an enantioselective synthesis.

Materials:

-

Methyl 3-oxopentanoate

-

(R)- or (S)-BINAP-Ruthenium(II) chloride complex (catalyst)

-

Methanol (anhydrous)

-

Hydrogen gas (high pressure)

-

High-pressure reactor (autoclave)

Procedure:

-

Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and purged with an inert gas (e.g., argon or nitrogen).

-

Charging the Reactor: Add methyl 3-oxopentanoate and the chiral ruthenium catalyst to the reactor. A typical catalyst loading is 0.01 to 0.1 mol%.

-

Solvent Addition: Add anhydrous methanol to dissolve the reactants.

-

Pressurization: Seal the reactor and pressurize with hydrogen gas to the desired pressure (typically 10-50 atm).

-

Reaction: Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) until the reaction is complete, as monitored by techniques like TLC or GC.

-

Work-up: Carefully depressurize the reactor. Remove the solvent under reduced pressure.

-

Purification: Purify the resulting this compound by column chromatography on silica gel or by distillation under reduced pressure to achieve high chemical and enantiomeric purity.

-

Characterization: Confirm the structure and enantiomeric excess of the product using NMR spectroscopy and chiral HPLC or GC.

Metabolic Fate and Bioactivation

The primary biological relevance of this compound lies in its presumed rapid hydrolysis in vivo by esterases to form methanol and (S)-3-hydroxypentanoate. This latter molecule is a ketone body.

Proposed Metabolic Pathway

Caption: Proposed metabolic pathway of this compound.

Discussion of Metabolic Steps

-

Hydrolysis: Upon administration, non-specific esterases in the blood and liver are expected to cleave the methyl ester bond of this compound, releasing (S)-3-hydroxypentanoate and methanol. The rate and extent of this hydrolysis are critical determinants of the compound's pharmacokinetic profile.

-

Ketone Body Metabolism: (S)-3-hydroxypentanoate can then enter the established pathways for ketone body utilization in extrahepatic tissues.[5]

-

It is first oxidized to its corresponding ketoacid, likely by the enzyme 3-hydroxybutyrate dehydrogenase.

-

The resulting acetoacetate is then converted to acetoacetyl-CoA by the enzyme succinyl-CoA:3-oxoacid CoA transferase (SCOT).

-

Finally, thiolase cleaves acetoacetyl-CoA into two molecules of acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for ATP production.[5]

-

Potential Biological Activities and Therapeutic Applications

While direct studies on the biological effects of this compound are limited, its role as a precursor to a ketone body allows for informed hypotheses based on the known functions of ketosis.

Neurological Applications

Ketogenic diets and ketone bodies have long been used in the management of epilepsy and are being investigated for other neurological conditions.[3][4] The neuroprotective effects of ketone bodies are thought to be mediated through several mechanisms, including:

-

Enhanced mitochondrial function and ATP production.

-

Reduced oxidative stress.

-

Modulation of neurotransmitter systems (e.g., increased GABAergic tone).

-

Inhibition of histone deacetylases (HDACs), leading to changes in gene expression that promote neuronal health. [3][4]

Cardiovascular Effects

Recent studies have highlighted the heart's remarkable capacity to utilize ketone bodies as a fuel source. In fact, under certain conditions, the heart may prefer ketones over glucose and fatty acids. 3-hydroxybutyrate has been shown to improve cardiac efficiency and function, particularly in the context of heart failure.[3][4] It is plausible that (S)-3-hydroxypentanoate shares these beneficial cardiovascular properties.

Metabolic Disorders

The ability of ketone bodies to serve as an alternative fuel source makes them relevant in the context of metabolic disorders such as type 2 diabetes and obesity. By providing an insulin-independent energy source, ketone esters could potentially improve glycemic control and reduce the metabolic burden on glucose pathways.

Use as a Flavoring and Fragrance Agent

This compound is also utilized in the fragrance and food industries due to its pleasant, fruity scent and taste.[1][6][7] Its mechanism of action in these applications involves interaction with olfactory and taste receptors.[1]

Future Research Directions and Methodologies

To fully elucidate the , further focused research is essential. The following outlines key experimental approaches.

Pharmacokinetic and Metabolic Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Experimental Protocol:

-

Animal Model: Utilize a suitable animal model, such as Wistar or Sprague-Dawley rats.

-

Dosing: Administer a defined dose of this compound via oral gavage or intravenous injection.

-

Sample Collection: Collect blood samples at various time points post-administration.

-

Metabolite Analysis: Employ LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) to quantify the concentrations of this compound and its primary metabolite, (S)-3-hydroxypentanoate, in the plasma.

-

Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.

Cell-Based Assays for Mechanistic Insights

Objective: To investigate the direct effects of (S)-3-hydroxypentanoate on cellular function.

Experimental Protocol (e.g., for assessing neuroprotection):

-

Cell Culture: Use a relevant neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons.

-

Induction of Stress: Induce cellular stress using agents like glutamate (for excitotoxicity) or hydrogen peroxide (for oxidative stress).

-

Treatment: Treat the cells with varying concentrations of (S)-3-hydroxypentanoate (or its precursor ester).

-

Assessment of Viability: Measure cell viability using assays such as the MTT or LDH assay.

-

Mechanistic Readouts: Analyze markers of apoptosis (e.g., caspase-3 activity), oxidative stress (e.g., ROS production), and mitochondrial function (e.g., membrane potential).

In Vivo Efficacy Studies

Objective: To evaluate the therapeutic potential of this compound in animal models of disease.

Experimental Workflow:

Caption: Workflow for in vivo efficacy testing.

Conclusion: From Chiral Building Block to Potential Therapeutic

This compound stands at the intersection of synthetic chemistry and metabolic science. While its role as a chiral precursor is well-established, its potential as a pro-drug for the ketone body (S)-3-hydroxypentanoate opens up exciting avenues for therapeutic exploration. A deeper understanding of its pharmacokinetics, metabolism, and downstream biological effects is crucial for translating this potential into tangible clinical applications. The methodologies and insights presented in this guide are intended to provide a solid foundation for researchers dedicated to unraveling the full biological activity of this intriguing molecule.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Ketone Body, 3-Hydroxybutyrate: Minor Metabolite - Major Medical Manifestations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Methyl (S)-(+)-3-Hydroxybutyrate | (S)-Methyl 3-hydroxybutanoate | Chiral Building Blocks | Ambeed.com [ambeed.com]

An In-Depth Technical Guide to (S)-Methyl 3-Hydroxypentanoate: A Cornerstone Chiral Building Block

Introduction: The Significance of Chirality in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule dictates its interaction with the chiral environment of biological systems, profoundly influencing its pharmacological and toxicological profile. (S)-Methyl 3-hydroxypentanoate, a versatile chiral building block, has emerged as a critical synthon for the introduction of specific stereocenters in a variety of complex molecules. This guide provides an in-depth technical overview of this compound, encompassing its core identifiers, physicochemical properties, enantioselective synthesis strategies, spectroscopic characterization, and key applications, with a particular focus on its role in pharmaceutical synthesis.

Core Identifiers and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.

| Identifier | Value | Source |

| CAS Number | 42558-50-9 | [1] |

| IUPAC Name | methyl (3S)-3-hydroxypentanoate | [2] |

| Synonyms | (+)-Methyl (S)-3-hydroxyvalerate, (S)-(+)-Methyl 3-hydroxypentanoate | [2] |

| Molecular Formula | C₆H₁₂O₃ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Canonical SMILES | CC--INVALID-LINK--O | [3] |

| Appearance | Colorless liquid | [3] |

| Density | 1.029 g/mL at 20 °C | [4] |

| Boiling Point | 68-70 °C at 5 mmHg | [4] |

| Flash Point | 76 °C | [5] |

| Solubility | Soluble in organic solvents like ethanol and acetone; sparingly soluble in water. | [3] |

Enantioselective Synthesis: Pathways to Enantiopurity

The utility of this compound is intrinsically linked to its enantiomeric purity. Consequently, the development of efficient and highly selective synthetic routes is a key area of research. The primary strategy for obtaining this chiral molecule is the asymmetric reduction of its prochiral precursor, methyl 3-oxopentanoate.

Asymmetric Reduction of Methyl 3-Oxopentanoate

The conversion of methyl 3-oxopentanoate to this compound with high enantioselectivity is a cornerstone of its production. This transformation is typically achieved through biocatalytic or chemocatalytic methods.

Baker's yeast is a widely used and cost-effective biocatalyst for the asymmetric reduction of ketones. The enzymes within the yeast, primarily oxidoreductases, can selectively reduce the carbonyl group of methyl 3-oxopentanoate to the corresponding (S)-alcohol.

Causality Behind Experimental Choices: The choice of baker's yeast is driven by its ready availability, low cost, and the presence of a consortium of enzymes that can perform the desired reduction. The reaction conditions, such as temperature and substrate concentration, are optimized to favor the activity and selectivity of the desired reductase enzymes while minimizing competing side reactions. The addition of enzyme inhibitors like allyl alcohol can sometimes enhance the enantiomeric excess by selectively inhibiting enzymes that produce the undesired (R)-enantiomer.[6]

Experimental Protocol: Baker's Yeast Reduction of Methyl 3-Oxopentanoate [6]

-

Preparation of the Fermentation Medium: In a suitable flask, dissolve sucrose in warm water. Add a suspension of baker's yeast and stir to ensure a homogeneous mixture.

-

Substrate Addition: Once the yeast is actively fermenting (indicated by gas evolution), add methyl 3-oxopentanoate to the mixture.

-

Reaction Monitoring: Maintain the reaction at a constant temperature (typically 25-30 °C) with gentle agitation. Monitor the progress of the reduction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Extraction: After the reaction is complete (typically 24-48 hours), the yeast cells are removed by filtration through celite. The filtrate is then saturated with sodium chloride and extracted multiple times with an organic solvent such as ethyl acetate.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield enantiomerically enriched this compound.

Chemocatalytic Asymmetric Hydrogenation

Chiral transition metal complexes, particularly those based on ruthenium, rhodium, and iridium, are powerful catalysts for the asymmetric hydrogenation of ketones. The use of a chiral ligand coordinated to the metal center creates a chiral environment that directs the hydrogenation to one face of the prochiral ketone, leading to the formation of one enantiomer in excess.

Causality Behind Experimental Choices: The choice of metal and chiral ligand is critical for achieving high enantioselectivity and turnover numbers. The ligand's structure creates a specific steric and electronic environment around the metal, which is responsible for the stereochemical outcome of the reaction. The reaction is typically run under a hydrogen atmosphere at elevated pressure to ensure efficient hydrogenation.

Caption: Asymmetric hydrogenation of methyl 3-oxopentanoate.

Spectroscopic Characterization

Unambiguous characterization of this compound is crucial for quality control and for confirming its structure in subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. While a publicly available, experimentally confirmed spectrum for the pure (S)-enantiomer is not readily found, data for related compounds and racemic mixtures provide a strong basis for expected chemical shifts.

Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm):

-

~3.70 (s, 3H, -OCH₃)

-

~4.05 (m, 1H, -CH(OH)-)

-

~2.50 (d, 2H, -CH₂-C=O)

-

~1.60 (m, 2H, -CH₂-CH₃)

-

~0.95 (t, 3H, -CH₃)

Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm):

-

~172.5 (C=O)

-

~67.5 (-CH(OH)-)

-

~51.5 (-OCH₃)

-

~41.0 (-CH₂-C=O)

-

~29.5 (-CH₂-CH₃)

-

~9.5 (-CH₃)

Applications in Pharmaceutical and Biologically Active Molecule Synthesis

The true value of this compound lies in its application as a chiral starting material for the synthesis of complex, high-value molecules. Its bifunctional nature (hydroxyl and ester groups) allows for a wide range of chemical transformations.

Case Study: Synthesis of Serricornin

A notable application of this compound's enantiomer, (R)-methyl 3-hydroxypentanoate, is in the synthesis of (-)-serricornin, the sex pheromone of the cigarette beetle (Lasioderma serricorne).[2][6][7][8] This synthesis highlights the importance of the chiral hydroxy ester as a starting point for constructing more complex stereochemical arrays. The principles of this synthesis are directly applicable to the use of the (S)-enantiomer for accessing the opposite stereoisomer of the final product or other related natural products.

Caption: Synthetic pathway from a chiral hydroxy ester to serricornin.

Potential Applications in Drug Synthesis

-

Macrolide Antibiotics: The polyketide chains of many macrolide antibiotics feature multiple stereocenters, often with hydroxyl and methyl groups. This compound can serve as a starting material for the synthesis of key fragments of these complex molecules.[9][10]

-

Statins: The side chains of many statin drugs, such as atorvastatin, contain chiral hydroxyl groups. While other synthons are more commonly cited, this compound represents a potential starting material for the construction of these side chains.[5][11][12]

-

Antiviral and Anticancer Agents: The synthesis of many antiviral and anticancer drugs relies on the use of chiral intermediates to achieve the desired stereochemistry for optimal interaction with their biological targets. The structural features of this compound make it a suitable precursor for various chiral intermediates in these therapeutic areas.

Handling and Safety

As with any chemical reagent, proper handling and safety precautions are essential. Based on safety data sheets for similar compounds, the following guidelines should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Ventilation: Use in a well-ventilated area, preferably in a fume hood.

-

Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (dry chemical, carbon dioxide, or alcohol-resistant foam).

-

First Aid:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.

-

Conclusion

This compound stands as a testament to the critical role of chirality in modern chemical synthesis. Its value as a chiral building block is underscored by the increasing demand for enantiomerically pure pharmaceuticals and other biologically active molecules. The continued development of efficient enantioselective synthetic methods for its production will further solidify its position as an indispensable tool for researchers and scientists in the field of drug development and beyond. This guide has provided a comprehensive overview of its key characteristics and applications, offering a foundation for its effective utilization in the laboratory and in the pursuit of novel chemical entities.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enantioselective synthesis of chiral BCPs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 3-hydroxypentanoate | C6H12O3 | CID 538804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New synthesis of serricornin, the female sex pheromone of the cigarette beetle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Pherobase Synthesis - serricornin | C11H22O2 [pherobase.com]

- 9. Scaffold Modifications in Erythromycin Macrolide Antibiotics. A Chemical Minireview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Macrolides: From Toxins to Therapeutics | MDPI [mdpi.com]

- 11. jchemrev.com [jchemrev.com]

- 12. Atropostatin: Design and Total Synthesis of an Atropisomeric Lactone–Atorvastatin Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

literature review on (S)-Methyl 3-Hydroxypentanoate

An In-depth Technical Guide to (S)-Methyl 3-Hydroxypentanoate: Synthesis, Characterization, and Application in Drug Development

Foreword

This compound stands as a pivotal chiral building block in the landscape of modern pharmaceutical synthesis. Its stereodefined structure is a valuable asset in the construction of complex, biologically active molecules, where precise control over three-dimensional architecture is paramount to efficacy and safety. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, purification, characterization, and application of this versatile intermediate. As a senior application scientist, my objective is to not only present established methodologies but also to offer insights into the rationale behind experimental choices, ensuring a deeper understanding of the principles at play.

The Significance of this compound in Medicinal Chemistry

Chiral molecules are the cornerstone of numerous therapeutic agents. The distinct spatial arrangement of atoms in enantiomers can lead to vastly different pharmacological and toxicological profiles. This compound, with its hydroxyl group oriented in the (S)-configuration, serves as a key precursor for introducing this specific chirality into drug candidates. Its bifunctional nature, possessing both a hydroxyl and a methyl ester group, allows for a diverse range of chemical transformations, making it a highly sought-after intermediate in the synthesis of complex pharmaceutical compounds.

Enantioselective Synthesis: Crafting Chirality

The creation of a single enantiomer of a chiral molecule is a fundamental challenge in organic synthesis. For this compound, the most robust and widely employed method is the asymmetric hydrogenation of its prochiral precursor, methyl 3-oxopentanoate. This approach offers high enantioselectivity and yield, making it suitable for both laboratory and industrial-scale production.

Asymmetric Hydrogenation using Ru-BINAP Catalysis

The seminal work in asymmetric hydrogenation has established ruthenium complexes of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) as exceptionally effective catalysts for the reduction of β-keto esters. The choice of the (S)- or (R)-enantiomer of the BINAP ligand dictates the stereochemical outcome of the reaction. For the synthesis of this compound, the (S)-BINAP ligand is employed.

Experimental Protocol: Asymmetric Hydrogenation of Methyl 3-Oxopentanoate

This protocol is adapted from the established procedure for the asymmetric hydrogenation of methyl 3-oxobutanoate and is optimized for the synthesis of this compound.[1][2]

Materials:

-

Methyl 3-oxopentanoate (≥99%)

-

[RuCl((S)-BINAP)]₂·NEt₃ complex

-

Methanol (anhydrous, deoxygenated)

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure hydrogenation reactor

Procedure:

-

Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with the [RuCl((S)-BINAP)]₂·NEt₃ complex (substrate to catalyst ratio, S/C = 1000:1 to 10,000:1).

-

Reaction Setup: In a separate, dry, and argon-flushed vessel, dissolve methyl 3-oxopentanoate (1.0 eq) in anhydrous, deoxygenated methanol to a concentration of 1 M.

-

Catalyst Introduction: Transfer the catalyst to the substrate solution under a positive pressure of argon.

-

Hydrogenation: Transfer the resulting solution to a high-pressure autoclave. Purge the autoclave with hydrogen gas three times before pressurizing to the desired pressure (typically 4-100 atm).

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature (typically 25-50 °C) until the reaction is complete (monitored by GC or TLC). Reaction times can vary from a few hours to 24 hours depending on the catalyst loading and reaction conditions.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the autoclave with argon. Concentrate the reaction mixture under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a colorless oil.

Causality Behind Experimental Choices:

-

Catalyst: The Ru-BINAP complex forms a chiral pocket that directs the hydrogenation to one face of the ketone, leading to high enantioselectivity. The triethylamine in the catalyst complex acts as a base to facilitate the reaction.

-

Solvent: Methanol is an excellent solvent for both the substrate and the catalyst and participates in the catalytic cycle. It is crucial to use anhydrous and deoxygenated solvent to prevent catalyst deactivation.

-

Pressure and Temperature: These parameters influence the reaction rate and can have a minor effect on enantioselectivity. Optimization is often required for a specific substrate and catalyst loading.

Biocatalytic Reduction

An increasingly attractive alternative to metal-catalyzed hydrogenation is the use of biocatalysts, such as yeast reductases. These enzymes can exhibit exquisite chemo-, regio-, and stereoselectivity. The reduction of methyl 3-oxopentanoate using baker's yeast (Saccharomyces cerevisiae) or isolated ketoreductases (KREDs) can provide access to this compound.[3][4][5]

Experimental Protocol: Biocatalytic Reduction of Methyl 3-Oxopentanoate with Saccharomyces cerevisiae

Materials:

-

Methyl 3-oxopentanoate

-

Baker's yeast (Saccharomyces cerevisiae)

-

Sucrose

-

Water (deionized)

-

Diatomaceous earth (Celite®)

Procedure:

-

Yeast Culture Preparation: In a sterile flask, suspend baker's yeast in a solution of sucrose in warm water (around 35-40 °C). Allow the culture to activate for 30 minutes.

-

Substrate Addition: Add methyl 3-oxopentanoate to the yeast culture. The substrate concentration should be kept low (e.g., 1-5 g/L) to avoid toxicity to the yeast.

-

Fermentation: Maintain the fermentation at a constant temperature (typically 25-30 °C) with gentle agitation for 24-72 hours. Monitor the progress of the reaction by GC analysis of aliquots.

-

Work-up: After the reaction is complete, add diatomaceous earth to the culture and filter through a Büchner funnel to remove the yeast cells.

-

Extraction: Saturate the filtrate with sodium chloride and extract with ethyl acetate.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography.

Causality Behind Experimental Choices:

-

Biocatalyst: The reductases present in baker's yeast recognize the ketone and deliver a hydride from the cofactor NADPH, typically to the Re face of the carbonyl, leading to the (S)-alcohol.

-

Sucrose: Serves as a carbon source for the yeast, which in turn regenerates the NADPH cofactor required for the reduction.

-

Low Substrate Concentration: High concentrations of organic substrates can be toxic to microorganisms, inhibiting their metabolic activity and reducing the efficiency of the biotransformation.

Purification and Determination of Enantiomeric Purity

Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical synthesis. Chiral chromatography is the definitive method for separating and quantifying enantiomers.

Chiral Gas Chromatography (GC)

For volatile compounds like this compound, chiral GC offers excellent resolution and sensitivity.

Protocol for Chiral GC Analysis:

-

Column: A capillary column coated with a derivatized cyclodextrin, such as Rt-βDEXsm or Chirasil-DEX CB, is highly effective for separating the enantiomers of β-hydroxy esters.[6]

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: An optimized temperature program is crucial for achieving baseline separation. A typical program would start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 150 °C).

-

Detector: A Flame Ionization Detector (FID) is commonly used for quantification.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another powerful technique for enantiomeric excess determination. Polysaccharide-based chiral stationary phases are often employed.[6][7]

Protocol for Chiral HPLC Analysis:

-

Column: A column packed with a chiral stationary phase such as amylose or cellulose derivatives (e.g., Chiralpak AD-H or Chiralcel OD-H).

-

Mobile Phase: A mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol is typically used. The ratio of the solvents is optimized to achieve the best separation.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a low wavelength (around 210 nm) is suitable for esters.

Spectroscopic Characterization

Unequivocal structural confirmation and purity assessment are achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy provide detailed information about the molecular structure. While standard NMR cannot distinguish between enantiomers, the use of chiral shift reagents can allow for the determination of enantiomeric excess.

Expected 1H NMR Data (CDCl₃, 400 MHz):

-

δ 4.05-3.95 (m, 1H, -CH(OH)-)

-

δ 3.69 (s, 3H, -OCH₃)

-

δ 2.45 (d, 2H, -CH₂-COOCH₃)

-

δ 1.65-1.55 (m, 2H, -CH₂-CH₃)

-

δ 0.95 (t, 3H, -CH₃)

Expected 13C NMR Data (CDCl₃, 100 MHz):

-

δ 172.5 (C=O)

-

δ 67.5 (-CH(OH)-)

-

δ 51.8 (-OCH₃)

-

δ 41.5 (-CH₂-COOCH₃)

-

δ 29.5 (-CH₂-CH₃)

-

δ 9.8 (-CH₃)

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. For enantiomeric purity determination using NMR, a chiral solvating agent or a chiral derivatizing agent can be added to the sample, which will induce separate signals for the two enantiomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z = 132, along with characteristic fragment ions.

Application in Drug Synthesis: The Case of Tofacitinib

This compound and its derivatives are valuable intermediates in the synthesis of complex drug molecules. A notable example is the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis. While the direct use of this compound in the most common synthetic routes to Tofacitinib is not explicitly detailed in readily available literature, chiral β-hydroxy esters are key structural motifs in the synthesis of the chiral piperidine core of the molecule. The synthesis often involves the construction of a chiral 3-amino-4-methylpiperidine derivative, where the stereochemistry is crucial for the drug's activity.[7] The hydroxyl group of a precursor like this compound can be converted to an amino group with retention or inversion of stereochemistry, providing a pathway to the required chiral amine.

Data Summary and Visualization

Table 1: Key Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol |

| Appearance | Colorless oil |

| Boiling Point | ~75-77 °C at 15 mmHg |

| Optical Rotation | [α]²⁰D > 0 (specific value depends on purity) |

| CAS Number | 42558-54-3 |

Diagram 1: Synthesis of this compound via Asymmetric Hydrogenation

Caption: Asymmetric hydrogenation of methyl 3-oxopentanoate.

Diagram 2: Workflow for Biocatalytic Reduction

Caption: Biocatalytic reduction workflow.

Conclusion

This compound is a chiral building block of significant value to the pharmaceutical industry. Its efficient and highly enantioselective synthesis through asymmetric hydrogenation or biocatalysis provides a reliable source of this key intermediate. The methodologies for its purification and characterization are well-established, ensuring the high quality required for drug development. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of versatile chiral building blocks like this compound will undoubtedly increase, driving further innovation in its synthesis and application.

References

An In-depth Technical Guide to the Physical Properties of (S)-Methyl 3-Hydroxypentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Methyl 3-hydroxypentanoate, a chiral ester, is a valuable building block in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its stereospecific nature makes it a critical component in the development of enantiomerically pure compounds, where precise control of three-dimensional structure is paramount for biological activity and safety. This guide provides a comprehensive overview of the key physical properties of this compound, offering a foundational understanding for its handling, characterization, and application in research and development.

This document moves beyond a simple recitation of data, providing insights into the experimental determination of these properties and the underlying chemical principles that govern them. The information presented herein is intended to empower researchers to utilize this compound with confidence and precision in their laboratory workflows.

Molecular and Chemical Identity

A thorough understanding of the molecular identity of a compound is the cornerstone of its scientific application. This compound is characterized by the following identifiers and structural features:

| Identifier | Value | Source |

| IUPAC Name | methyl (3S)-3-hydroxypentanoate | [2] |

| CAS Number | 42558-50-9 | [1] |

| Molecular Formula | C₆H₁₂O₃ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Canonical SMILES | CCC(CC(=O)OC)O | [1] |

| InChI Key | XHFXKKFVUDJSPJ-YFKPBYRVSA-N | [1] |

The structure of this compound, featuring a hydroxyl group on the third carbon of a pentanoate methyl ester, imparts specific physical and chemical characteristics that are explored in the subsequent sections.

References

In-Depth Technical Guide on the Stability and Storage of (S)-Methyl 3-Hydroxypentanoate

Introduction

(S)-Methyl 3-Hydroxypentanoate is a chiral building block of significant interest in the pharmaceutical and agrochemical industries.[1] Its stereospecific structure makes it a valuable precursor for the synthesis of complex, biologically active molecules where specific stereochemistry is crucial for efficacy and safety.[2][3][4] The integrity of this chiral center and the overall purity of the compound are paramount for its successful application in multi-step syntheses. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling to ensure its quality and reliability in research and development settings.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is the first step in developing a robust stability and storage protocol.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₃ | [1][5] |

| Molecular Weight | 132.16 g/mol | [1][5] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 68-70 °C at 5 mmHg | [2][6] |

| Density | 1.029 g/mL at 20 °C | [2][6] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[1] | Guidechem[1] |

| pKa (Predicted) | 13.95 ± 0.20 | [1] |

Chemical Stability and Degradation Pathways

The stability of this compound is primarily influenced by its two key functional groups: the methyl ester and the secondary hydroxyl group. These groups are susceptible to specific degradation pathways under various environmental conditions.

Hydrolysis

The ester linkage in this compound is susceptible to hydrolysis, which can be catalyzed by both acid and base.[7][8][9]

-

Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of (S)-3-hydroxypentanoic acid and methanol.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of the carboxylate salt of (S)-3-hydroxypentanoic acid and methanol. This reaction is generally faster and irreversible compared to acid-catalyzed hydrolysis.[10][11]

The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts. Elevated temperatures will accelerate both acid and base-catalyzed hydrolysis.[12]

Oxidation

The secondary hydroxyl group can be susceptible to oxidation, particularly in the presence of oxidizing agents or under harsh conditions (e.g., exposure to strong light and oxygen). Oxidation would lead to the formation of methyl 3-oxopentanoate. While typically stable under normal handling conditions, prolonged exposure to atmospheric oxygen, especially in the presence of metal ion catalysts, could potentially initiate oxidative degradation.

Transesterification

In the presence of other alcohols and a catalyst (acid or base), this compound can undergo transesterification, where the methyl group of the ester is exchanged with the alkyl group of the reacting alcohol. This is a critical consideration if the compound is used in formulations or reaction mixtures containing other alcohols.

Racemization

The chiral center at the C3 position, bearing the hydroxyl group, is a critical feature of the molecule. While racemization at this center is not a common degradation pathway under normal storage conditions, extreme pH or high temperatures could potentially facilitate enolization of the adjacent carbonyl group, which might lead to a loss of stereochemical integrity. However, this is generally less of a concern for this specific structure compared to compounds with more acidic alpha-protons.

Diagram: Potential Degradation Pathways of this compound

Caption: Primary degradation routes for this compound.

Recommended Storage and Handling Conditions

To maintain the purity, and especially the enantiomeric integrity, of this compound, the following storage and handling procedures are imperative.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C (refrigerated). For long-term storage, -20°C is recommended. | Lower temperatures significantly reduce the rates of potential degradation reactions, particularly hydrolysis.[13] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidation.[13] |

| Container | Use tightly sealed, amber glass vials or bottles. | Prevents exposure to moisture and light, which can catalyze degradation. Amber glass protects from photolytic degradation. |

| Moisture | Store in a dry environment, away from humidity. Consider the use of a desiccator for long-term storage. | Esters are susceptible to hydrolysis, and minimizing contact with water is crucial.[14] |

Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14]

-

Inert Atmosphere Handling: For applications requiring the highest purity, handle the material in a glove box or under a stream of inert gas to prevent exposure to atmospheric moisture and oxygen.

-

Temperature Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture inside the vial.[13]

-

Dispensing: Use clean, dry syringes or pipettes for transferring the liquid.

-

Spill Management: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and dispose of it as hazardous chemical waste in accordance with local regulations.[14][15]

Stability Assessment: Experimental Protocols

To experimentally verify the stability of this compound, a combination of real-time and accelerated (forced degradation) studies should be performed.[12][16][17][18]

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of the analytical methods.[12][17][19]

Objective: To identify degradation products and pathways under stress conditions.

Protocol:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water).

-

Stress Conditions: Expose the samples to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

-

Basic Hydrolysis: 0.1 M NaOH at room temperature for 4-8 hours (basic hydrolysis is typically faster).

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid sample at 80°C for 72 hours.

-

Photostability: Expose the sample to light according to ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 4, 8, 24, 48 hours).

-

Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the stressed samples using a validated stability-indicating analytical method, typically a chiral HPLC method.

Diagram: Forced Degradation Study Workflow

Caption: Workflow for conducting forced degradation studies.

Analytical Method for Stability Assessment

A validated, stability-indicating analytical method is crucial for accurately assessing the purity and degradation of this compound. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and quantifying the enantiomers and any potential degradation products.[20]

Example Chiral HPLC Method:

-

Column: A chiral stationary phase (CSP) suitable for separating enantiomers of small molecules, such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered stability-indicating if it can resolve the parent compound from its degradation products and its enantiomer.

Conclusion

The chemical stability of this compound is robust under recommended storage conditions. The primary degradation pathway of concern is hydrolysis of the ester functional group, which is significantly mitigated by low temperatures and the exclusion of moisture. Adherence to the storage and handling protocols outlined in this guide will ensure the long-term integrity and purity of this critical chiral building block, thereby safeguarding the success of subsequent synthetic applications in pharmaceutical and agrochemical research.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ethz.ch [ethz.ch]

- 4. Chirality (chemistry) - Wikipedia [en.wikipedia.org]

- 5. Methyl 3-hydroxypentanoate | C6H12O3 | CID 538804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. ias.ac.in [ias.ac.in]

- 10. 32. The kinetics of the alkaline hydrolysis of esters and amides of 1- and 2-naphthoic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 11. DSpace [bradscholars.brad.ac.uk]

- 12. onyxipca.com [onyxipca.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. biopharminternational.com [biopharminternational.com]

- 17. acdlabs.com [acdlabs.com]

- 18. m.youtube.com [m.youtube.com]

- 19. globalresearchonline.net [globalresearchonline.net]

- 20. benchchem.com [benchchem.com]

Foreword: The Stereochemical Imperative in Modern Chemistry

An In-Depth Technical Guide to the Determination of Enantiomeric Purity for (S)-Methyl 3-Hydroxypentanoate